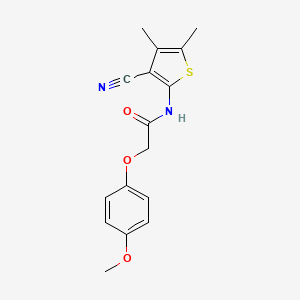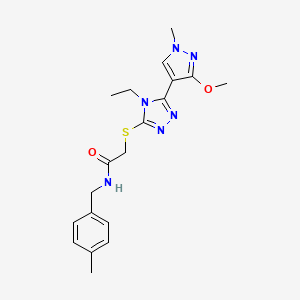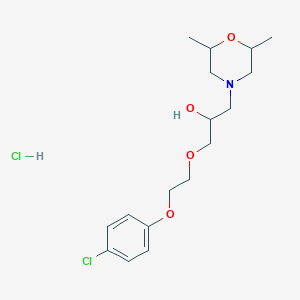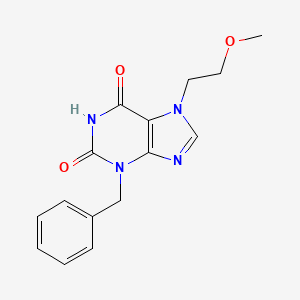
2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a 7-step procedure for synthesizing enantiomerically pure diarylethanes starting from a ketone precursor has been developed . This method involves the resolution of a diastereomeric acid and is characterized by its cost-effectiveness, scalability, and ability to produce enantiomerically pure compounds. Although this paper does not directly describe the synthesis of 2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride, the methodologies used could potentially be adapted for its synthesis.
Another synthesis approach involves the preparation of 2-Bromo-[1-14C]ethanamine hydrobromide from an ethanamine precursor, using HBr and a specialized reaction chamber . The product is purified through fractional vacuum sublimation, yielding a high-purity compound. This method could be informative for the synthesis of the compound , particularly in introducing the bromine atom into the ethanamine structure.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffractions . This technique allows for the unambiguous determination of absolute configurations, which is crucial for understanding the stereochemistry of chiral molecules. While the molecular structure of this compound is not directly analyzed in the provided papers, the techniques mentioned could be applied to determine its three-dimensional configuration.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving this compound. However, the synthesis of a related compound, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, involves a halogen-exchange reaction, which could be relevant for the bromination step in the synthesis of the compound of interest . The esterification reaction mentioned in the synthesis could also be pertinent if the compound were to be used as a chemical protective group.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the purification process described for 2-Bromo-[1-14C]ethanamine hydrobromide, which involves fractional vacuum sublimation, suggests that similar techniques could be used to isolate and purify the compound of interest . The high purity achieved in this process indicates that careful control of reaction conditions can lead to a product suitable for further applications.
Mechanism of Action
Target of Action
2-(5-Bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride, also known as 2C-B, primarily targets serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors . These receptors are involved in regulating mood, perception, and cognition.
Mode of Action
2C-B acts as a partial agonist at the 5-HT2A and 5-HT2C receptors . By binding to these receptors, it modulates the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction leads to altered sensory perception and mood, characteristic of its hallucinogenic effects .
Biochemical Pathways
The activation of 5-HT2A and 5-HT2C receptors by 2C-B affects several downstream signaling pathways, including the phosphoinositide pathway. This activation leads to the release of intracellular calcium and the activation of protein kinase C (PKC), which further influences various cellular processes . These pathways are crucial for the compound’s psychoactive effects.
Pharmacokinetics
2C-B is typically administered orally, with an onset of action within 20-40 minutes and a duration of 4-12 hours . The compound undergoes hepatic metabolism, primarily through demethylation and deamination, followed by renal excretion . Its bioavailability is influenced by factors such as first-pass metabolism and individual metabolic rates.
Result of Action
At the molecular level, 2C-B’s interaction with serotonin receptors leads to changes in neurotransmitter release and receptor activity. This results in altered sensory perception, mood enhancement, and hallucinations . At the cellular level, the activation of downstream signaling pathways can affect gene expression and neuronal plasticity.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 2C-B. For instance, acidic environments can lead to the degradation of the compound, while higher temperatures may increase its rate of metabolism . Additionally, the presence of other drugs or substances can alter its pharmacokinetic and pharmacodynamic profiles.
: Wikipedia : DrugBank : Springer : USDOJ : Sigma-Aldrich : ChemSpider
properties
IUPAC Name |
2-(5-bromo-2,3-dimethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-8(11)5-7(3-4-12)10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNKYVGBNHPKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B3018905.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3018907.png)

![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)
![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)
![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)

![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)


![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)